molecular formula C19H20ClN7O B2709194 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide CAS No. 1203370-06-2

4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No. B2709194
CAS RN: 1203370-06-2
M. Wt: 397.87
InChI Key: VRHYFDXHEAUCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Research Applications

Given the structure and components of the compound, which includes elements like imidazole, pyrimidinyl, and piperazine, it's plausible to explore its potential applications based on similar compounds or structural analogs:

  • Antimicrobial and Antifungal Properties : Compounds with similar structures have been synthesized and assayed for biological activity against various bacteria and fungi, showing moderate activity in some cases. This suggests potential research into antimicrobial or antifungal applications (J.V.Guna et al., 2009).

  • Anticancer and Anti-Inflammatory Agents : Novel heterocyclic compounds derived from similar molecular frameworks have demonstrated inhibitory activity on cyclooxygenase-2 (COX-2) with notable analgesic and anti-inflammatory effects, indicating a possible research direction into anticancer and anti-inflammatory applications (A. Abu‐Hashem et al., 2020).

  • Cannabinoid Receptor Antagonists : Certain structural analogs, particularly involving piperazine and pyrimidine, have been explored for their interaction with cannabinoid receptors, pointing towards research applications in developing drugs that can modulate cannabinoid systems for therapeutic purposes (J. Shim et al., 2002).

  • Antitubercular Agents : The synthesis of compounds with similar structural motifs has led to the identification of potential antitubercular agents, suggesting a research avenue in the development of new treatments for tuberculosis (A. Richter et al., 2023).

  • Antipsychotic Agents : Heterocyclic carboxamides, sharing structural similarities, have been evaluated as potential antipsychotic agents, indicating a potential research interest in exploring similar compounds for treating psychiatric disorders (M. H. Norman et al., 1996).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-22-17(12-18(23-14)27-6-5-21-13-27)25-7-9-26(10-8-25)19(28)24-16-4-2-3-15(20)11-16/h2-6,11-13H,7-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHYFDXHEAUCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide

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